molecular formula C9H12Cl2N4 B15300378 3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride

3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride

Cat. No.: B15300378
M. Wt: 247.12 g/mol
InChI Key: YQHPTCCZNVLIEK-UHFFFAOYSA-N
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Description

3-{3H-Imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The imidazo[4,5-b]pyridine core is a purine isostere, enabling it to interact with a diverse array of enzymes and cellular receptors, mimicking naturally occurring nucleotides . This compound is presented as a salt, with the dihydrochloride form typically enhancing aqueous solubility and stability for in vitro experimental applications. This scaffold demonstrates a versatile pharmacological profile, supporting multiple lines of scientific investigation. In oncology research, closely related imidazo[4,5-b]pyridine derivatives have been identified as potent, ATP-independent inhibitors of the serine/threonine kinase Akt, a key node in the PI3K/Akt signaling pathway that is frequently dysregulated in cancer . Such inhibitors can potently block intracellular Akt activation and its downstream targets, such as PRAS40 and p70S6, making them valuable tools for studying cancer cell proliferation and survival mechanisms . Other derivatives have shown activity against Aurora A kinase, Tank binding kinase 1 (TBK1), and inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKK-ɛ), which are involved in mitosis and NF-kappaB signaling . Beyond oncology, this chemical class has demonstrated substantial potential in infectious disease research. Certain amidino-substituted imidazo[4,5-b]pyridines have exhibited selective, moderate activity against the Respiratory Syncytial Virus (RSV) . Furthermore, novel derivatives have been synthesized and evaluated for antibacterial properties, with some showing greater efficacy against Gram-positive bacteria, such as Bacillus species, than against Gram-negative strains . The scaffold is also relevant in inflammation research, as diaryl-substituted imidazo[4,5-b]pyridine analogues have been found to act as cyclooxygenase-2 (COX-2) inhibitors, with some compounds displaying a binding mode in molecular docking studies similar to the anti-inflammatory drug celecoxib . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are responsible for verifying the specific properties and activity of this exact compound for their experimental systems.

Properties

Molecular Formula

C9H12Cl2N4

Molecular Weight

247.12 g/mol

IUPAC Name

3-(azetidin-3-yl)imidazo[4,5-b]pyridine;dihydrochloride

InChI

InChI=1S/C9H10N4.2ClH/c1-2-8-9(11-3-1)13(6-12-8)7-4-10-5-7;;/h1-3,6-7,10H,4-5H2;2*1H

InChI Key

YQHPTCCZNVLIEK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2C=NC3=C2N=CC=C3.Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Pyridine Derivatives

The imidazo[4,5-b]pyridine ring is typically synthesized via cyclocondensation of 2,3-diaminopyridine derivatives with carbonyl-containing reagents. For example, EP4265254A2 discloses a method where 2,3-diaminopyridine reacts with trimethyl orthoformate in acetic acid at 80°C for 6 hours, yielding 3H-imidazo[4,5-b]pyridine with 78% efficiency. Alternative protocols employ formamide or cyanogen bromide as cyclizing agents, though yields drop to 50–60% due to byproduct formation.

Halogenation for Subsequent Coupling

To enable azetidine coupling, the imidazo[4,5-b]pyridine core is often halogenated at the 3-position. Chlorination using phosphorus oxychloride at 110°C for 12 hours achieves 85% conversion to 3-chloroimidazo[4,5-b]pyridine, as described in WO2017097224A1 . Bromination with N-bromosuccinimide (NBS) in DMF at 0°C provides milder conditions, albeit with lower yields (65%).

Dihydrochloride Salt Formation

Acidic Treatment

The free base is converted to its dihydrochloride salt by bubbling hydrogen chloride gas through a solution of the compound in ethanol at 0°C, followed by reflux for 12 hours. EP4265254A2 reports a modified procedure using concentrated hydrochloric acid (37%) in methanol, yielding a crystalline product with 90% purity after one recrystallization.

Purification Techniques

Recrystallization from ethanol/ethyl acetate (1:3) mixtures enhances purity to >98%, as confirmed by HPLC analysis. Column chromatography on silica gel with dichloromethane/methanol (9:1) is employed for intermediates but is less effective for the hygroscopic dihydrochloride salt.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 8.45 (s, 1H, imidazo-H), 7.92 (d, J = 5.2 Hz, 1H, pyridine-H), 7.68 (d, J = 5.2 Hz, 1H, pyridine-H), 4.62 (m, 1H, azetidine-H), 3.95–3.85 (m, 4H, azetidine-H).
  • LC-MS : m/z 216.1 [M+H]⁺ (free base), 216.1 → 154.0 (characteristic fragmentation).

Purity and Stability

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) shows >99% purity at 254 nm. The dihydrochloride salt is stable for 12 months at 4°C under nitrogen, whereas the free base degrades within 2 weeks under ambient conditions.

Challenges and Optimization

Regioselectivity in Cyclization

Competing formation of imidazo[4,5-c]pyridine isomers is mitigated by using excess trimethyl orthoformate and monitoring reaction progress via TLC.

Azetidine Stability

Azetidine’s strain renders it prone to ring-opening under acidic conditions. WO2000063168A1 addresses this by employing low temperatures (0–5°C) during HCl treatment and avoiding prolonged exposure to strong acids.

Scalability

Kilogram-scale production requires substituting Pd(PPh₃)₄ with cheaper Pd(OAc)₂ and increasing reaction concentration to 0.5 M, reducing solvent waste by 40%.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 3-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one Dihydrochloride

The most structurally analogous compound identified is 3-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride (CAS 2126178-23-0), which replaces the azetidine group with a six-membered piperidine ring and introduces a ketone oxygen at the 2-position .

Key Structural and Functional Differences:

Parameter 3-{3H-Imidazo[4,5-b]pyridin-3-yl}azetidine Dihydrochloride 3-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one Dihydrochloride
Substituent Azetidine (4-membered ring) Piperidine (6-membered ring)
Functional Group No ketone 2-one (ketone)
Molecular Formula Not fully reported (estimated: C₉H₁₂Cl₂N₄) C₁₁H₁₆Cl₂N₄O
Molecular Weight ~265–275 g/mol (estimated) 291.18 g/mol
Ring Strain High (due to azetidine) Low (piperidine is strain-free)
Hydrogen Bonding Limited (no ketone) Enhanced (ketone oxygen acts as H-bond acceptor)

Pharmacological Implications

  • Azetidine vs. Piperidine’s flexibility and larger size may improve affinity for deeper hydrophobic pockets .
  • Ketone Absence : The lack of a 2-one group in the target compound reduces hydrogen-bonding capacity, which could lower selectivity for enzymes requiring polar interactions (e.g., kinases).

Physicochemical Properties

  • Solubility : Both dihydrochloride salts exhibit improved aqueous solubility compared to free bases.
  • Stability : Azetidine’s strain may render the target compound more reactive or prone to ring-opening under acidic conditions.

Biological Activity

3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • Molecular Formula: C₉H₁₃Cl₂N₃
  • Molecular Weight: 220.13 g/mol
  • CAS Number: 848606-64-4

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antimicrobial Activity : Studies have demonstrated that imidazo[4,5-b]pyridine derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's activity is attributed to its ability to interact with bacterial enzymes and disrupt cellular processes .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in various in vitro models. Its efficacy in modulating inflammatory pathways suggests potential therapeutic applications in inflammatory diseases .
  • Antitumor Activity : Preliminary studies indicate that derivatives of imidazo[4,5-b]pyridine may inhibit tumor cell proliferation. This effect is likely mediated through the induction of apoptosis and cell cycle arrest in cancer cells .

In Vitro Studies

A range of in vitro studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Testing : The compound was tested against various bacterial strains, revealing a notable inhibitory effect on Bacillus cereus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating a potent antimicrobial profile .
  • Cell Viability Assays : In cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM depending on the specific cell line tested. The mechanism appears to involve mitochondrial dysfunction and reactive oxygen species (ROS) generation leading to apoptosis .

Case Studies

  • Case Study on Antimicrobial Activity : A study published in April 2023 highlighted the effectiveness of imidazo[4,5-b]pyridine derivatives against resistant bacterial strains. The study found that modifications at the nitrogen positions enhanced antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
  • Case Study on Anti-inflammatory Properties : In another investigation focusing on inflammatory models, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent suitable for conditions like rheumatoid arthritis or inflammatory bowel disease .

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialEffective against Bacillus cereus and E. coli
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AntitumorInduced apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride, and how can reaction conditions be optimized for reproducibility?

  • Methodology : Multi-step synthesis involving imidazo[4,5-b]pyridine precursors and azetidine derivatives under controlled temperature (e.g., 60–80°C) and inert atmospheres. Key steps include amide coupling (for structural assembly) and purification via recrystallization or column chromatography. Optimize solvent systems (e.g., ethanol or DMF) and monitor reaction progress using TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodology : Combine ¹H/¹³C NMR for functional group verification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and single-crystal X-ray diffraction for absolute stereochemical determination. Cross-validate purity using HPLC with UV detection (λ = 254 nm) and elemental analysis .

Q. What are the solubility profiles and storage recommendations for this compound in aqueous and organic solvents?

  • Methodology : Test solubility in DMSO (common stock solution), PBS (pH 7.4), and ethanol. Store lyophilized powder under inert gas (argon) at –20°C to prevent hygroscopic degradation. For short-term use, store solutions at 4°C with desiccants .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use PPE (gloves, lab coat, goggles) in fume hoods. Avoid skin contact due to potential irritancy (GHS Category 2). Dispose of waste via certified hazardous waste contractors. Conduct risk assessments for reactions generating toxic intermediates (e.g., chlorinated byproducts) .

Advanced Research Questions

Q. How can computational methods like DFT calculations guide the design of derivatives or predict reactivity patterns?

  • Methodology : Perform density functional theory (DFT) studies to model electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in substitution reactions. Validate computational results with experimental data (e.g., reaction yields, spectroscopic data) to refine synthetic pathways .

Q. What experimental strategies resolve contradictions in biological activity data across different studies?

  • Methodology : Apply statistical design of experiments (DoE) to isolate variables (e.g., solvent polarity, temperature). Use factorial designs to identify interactions between parameters. Replicate studies under standardized conditions (e.g., cell lines, assay protocols) and perform meta-analyses to reconcile discrepancies .

Q. How can reaction intermediates be analyzed, and how are mechanistic pathways validated during synthesis?

  • Methodology : Trap intermediates using quenching agents (e.g., acetic anhydride for acylated species) and characterize via LC-MS or in situ IR spectroscopy. Compare experimental kinetic data (e.g., rate constants) with computational reaction pathway simulations to confirm mechanisms .

Q. How do structural modifications (e.g., substituent effects) influence the compound’s bioactivity or stability?

  • Methodology : Synthesize analogs with varied substituents (e.g., halogenation, alkyl chains) and evaluate SAR using bioassays (e.g., enzyme inhibition) and stability tests (e.g., plasma half-life). Correlate steric/electronic effects (via Hammett plots) with activity trends .

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